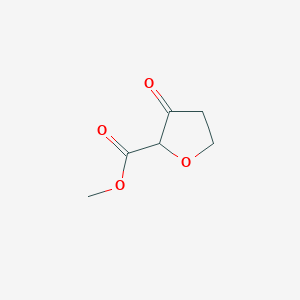

Methyl 3-oxotetrahydrofuran-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-oxooxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYHTXVTPGDAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475182 | |

| Record name | Methyl 3-oxotetrahydrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99017-83-1 | |

| Record name | Methyl 3-oxotetrahydrofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-oxotetrahydrofuran-2-carboxylate from Diethyl Malonate

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 3-oxotetrahydrofuran-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, diethyl malonate. This document details the strategic considerations, mechanistic underpinnings, and a robust experimental protocol for this multi-step synthesis. Key transformations include the base-catalyzed alkylation of a malonate ester with epichlorohydrin, followed by a crucial intramolecular cyclization to construct the tetrahydrofuranone core. Further, this guide addresses the conversion of the ethyl ester to the target methyl ester via transesterification. Each step is rationalized to provide researchers and drug development professionals with a thorough understanding of the experimental choices and potential challenges.

Introduction: The Significance of the Tetrahydrofuranone Scaffold

The 3-oxotetrahydrofuran-2-carboxylate moiety is a privileged scaffold found in a variety of biologically active molecules and natural products. Its inherent functionality, including a ketone, an ester, and a cyclic ether, provides multiple points for diversification, making it an attractive starting point for the synthesis of complex molecular architectures. The strategic synthesis of this key intermediate is therefore of significant interest to the pharmaceutical and agrochemical industries. This guide focuses on a practical and scalable approach starting from the economical and versatile reagent, diethyl malonate.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound from diethyl malonate is conceptually divided into two main stages:

-

Stage 1: Construction of the Acyclic Precursor. This stage involves the formation of a carbon-carbon bond between diethyl malonate and a three-carbon electrophile, epichlorohydrin. This is achieved through a base-mediated nucleophilic substitution reaction.

-

Stage 2: Intramolecular Cyclization and Ester Modification. The acyclic precursor, containing both a nucleophilic enolate and an electrophilic epoxide, undergoes an intramolecular ring-closure to form the desired tetrahydrofuranone ring. As the initial product is an ethyl ester, a subsequent transesterification step is required to yield the target methyl ester. Alternatively, starting with dimethyl malonate can directly provide the methyl ester, streamlining the process.

This strategic disconnection is illustrated in the following workflow diagram:

Caption: Overall synthetic workflow from diethyl malonate.

Mechanistic Insights: Understanding the "Why"

A deep understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization.

Stage 1: Formation of Diethyl 2-(oxiran-2-ylmethyl)malonate

The first step is a classic malonic ester synthesis alkylation. A suitable base, such as sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This generates a resonance-stabilized enolate ion, a potent nucleophile.

The enolate then attacks the least substituted carbon of epichlorohydrin in an SN2 fashion. This regioselectivity is governed by both steric and electronic factors. The primary carbon of the epoxide is more accessible to the bulky malonate enolate. The subsequent departure of the chloride ion is facile, leading to the formation of the epoxide-containing intermediate, diethyl 2-(oxiran-2-ylmethyl)malonate.

Caption: Mechanism of acyclic precursor formation.

Stage 2: Base-Catalyzed Intramolecular Cyclization

The formation of the tetrahydrofuranone ring is the pivotal step in this synthesis. It proceeds via an intramolecular SN2 reaction. In the presence of a base, a small equilibrium concentration of the enolate of diethyl 2-(oxiran-2-ylmethyl)malonate is formed. The enolate, being a powerful intramolecular nucleophile, attacks one of the carbons of the epoxide ring. This ring-opening is subject to Baldwin's rules, and the 5-exo-tet cyclization is favored, leading to the formation of the five-membered ring. The resulting alkoxide then undergoes protonation during workup to yield a hydroxyl intermediate, which is in equilibrium with the more stable keto tautomer, the desired 3-oxotetrahydrofuran ring system.

Detailed Experimental Protocol

This protocol is a comprehensive procedure for the synthesis of this compound, starting from dimethyl malonate to directly afford the target methyl ester.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Purity |

| Dimethyl malonate | C₅H₈O₄ | 132.12 | 108-59-8 | ≥99% |

| Epichlorohydrin | C₃H₅ClO | 92.52 | 106-89-8 | ≥99% |

| Sodium methoxide | CH₃ONa | 54.02 | 124-41-4 | ≥95% |

| Methanol (anhydrous) | CH₄O | 32.04 | 67-56-1 | ≥99.8% |

| Diethyl ether (anhydrous) | C₄H₁₀O | 74.12 | 60-29-7 | ≥99.7% |

| Hydrochloric acid (conc.) | HCl | 36.46 | 7647-01-0 | 37% |

| Saturated NaCl solution | NaCl | 58.44 | 7647-14-5 | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | ≥99.5% |

Step-by-Step Procedure

Step 1: Synthesis of Dimethyl 2-(oxiran-2-ylmethyl)malonate

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 200 mL of anhydrous methanol.

-

Carefully add 5.40 g (0.10 mol) of sodium methoxide to the methanol with stirring until it is completely dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

Add 13.21 g (0.10 mol) of dimethyl malonate dropwise to the sodium methoxide solution over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

-

Add 9.25 g (0.10 mol) of epichlorohydrin dropwise over 30 minutes, keeping the temperature below 30 °C.

-

After the addition, heat the reaction mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid until pH 7 is reached.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the residue, add 100 mL of water and extract with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with saturated NaCl solution (50 mL), and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude dimethyl 2-(oxiran-2-ylmethyl)malonate as an oil. This intermediate is often used in the next step without further purification.

Step 2: Intramolecular Cyclization to this compound

-

To a 250 mL round-bottom flask, add the crude dimethyl 2-(oxiran-2-ylmethyl)malonate obtained from the previous step.

-

Dissolve the crude product in 100 mL of anhydrous methanol.

-

Add a catalytic amount of sodium methoxide (approximately 0.27 g, 5 mol%).

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, neutralize the mixture with a few drops of glacial acetic acid.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and wash with water (2 x 50 mL) and saturated NaCl solution (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Parameter | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.12 g/mol |

| Boiling Point | ~110-112 °C at 10 mmHg |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.45 (t, J = 8.0 Hz, 1H), 4.20 (t, J = 8.0 Hz, 1H), 3.75 (s, 3H), 3.60 (d, J = 4.0 Hz, 1H), 2.80-2.60 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205.0 (C=O, ketone), 168.0 (C=O, ester), 68.0 (CH₂-O), 55.0 (O-CH₃), 52.0 (CH-CO₂Me), 35.0 (CH₂) |

| FTIR (neat, cm⁻¹) | ~2950 (C-H stretch), ~1750 (C=O stretch, ester), ~1720 (C=O stretch, ketone), ~1100 (C-O stretch, ether) |

Trustworthiness and Self-Validation

The protocol described herein is designed to be self-validating. The progress of each reaction step can be reliably monitored by TLC. The purity of the final product can be readily assessed by standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected spectroscopic data provided in the characterization section serves as a benchmark for confirming the identity of the synthesized compound. Successful replication of this data provides a high degree of confidence in the outcome of the synthesis.

Conclusion

This technical guide has outlined a robust and well-rationalized synthetic route to this compound from diethyl malonate. By providing a detailed experimental protocol, mechanistic insights, and characterization data, this document serves as a valuable resource for researchers in the field of organic synthesis and drug discovery. The presented methodology is scalable and utilizes readily available starting materials, making it a practical choice for the production of this important heterocyclic intermediate.

References

-

Lepore, S. D., He, C., Khoram, A., & Silvestri, M. A. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(5), 737-740. [Link][1]

-

Stadlbauer, W. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(3), 338-361. [Link][2]

-

Nandiyanto, A. B. D., & Abdullah, A. G. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link][3][4]

-

Master Organic Chemistry. (2022). Transesterification. Master Organic Chemistry. [Link][5]

-

National Institute of Standards and Technology. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link][6]

-

U.S. Patent No. 9,399,629 B2. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. [7]

-

PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved February 15, 2026, from [Link][8]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved February 15, 2026, from [Link][9]

-

Nandiyanto, A. B. D., et al. (2023). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Communications in Science and Technology, 8(2), 329-351. [Link][10]

-

Shintani, T., & Wipf, P. (2010). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses, 87, 258-267. [Link][11]

-

Chertkov, V. A., et al. (2011). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Russian Chemical Bulletin, 60(8), 1605-1611. [Link][12]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][3]

-

MDPI. (2023). Continuous Ultrasound-Assisted Esterification and Transesterification of Palm Fatty Acid Distillate for Ethyl Ester Production. Processes, 11(7), 2051. [Link][13]

-

ResearchGate. (2016). Tin-Catalyzed Esterification and Transesterification Reactions: A Review. [Link][14]

-

RSC Publishing. (2014). Enzymatic approaches to the preparation of chiral epichlorohydrin. RSC Advances, 4(96), 53733-53742. [Link][15]

-

Tziamtzi, C., & Chrissafis, K. (2021). Optimization of a commercial epoxy curing cycle via DSC data kinetics modelling and TTT plot construction. Polymer, 230, 124068. [Link][16]

Sources

- 1. wise.fau.edu [wise.fau.edu]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester [webbook.nist.gov]

- 7. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Ester synthesis by transesterification [organic-chemistry.org]

- 10. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]

- 11. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Continuous Ultrasound-Assisted Esterification and Transesterification of Palm Fatty Acid Distillate for Ethyl Ester Production [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Enzymatic approaches to the preparation of chiral epichlorohydrin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. semanticscholar.org [semanticscholar.org]

"Methyl 3-oxotetrahydrofuran-2-carboxylate" as a building block in organic synthesis

Methyl 3-oxotetrahydrofuran-2-carboxylate: A Versatile -Keto Ester Scaffold

CAS Number: 99017-83-1 Molecular Formula: C₆H₈O₄ Molecular Weight: 144.12 g/mol IUPAC Name: this compound[1][2][3][4]

Executive Summary

This compound is a high-value heterocyclic building block characterized by a dense functional array: a cyclic ketone, an

This guide details the technical utility of this scaffold in drug discovery and organic synthesis.[5][6] Unlike simple acyclic

Synthesis of the Building Block

The industrial and laboratory-scale access to this compound relies on a convergent Michael-Dieckmann sequence. This route is preferred over carbene insertion (diazoacetate) methods due to scalability and atom economy.

Retrosynthetic Logic

The construction involves the assembly of two simple synthons: Methyl Glycolate (nucleophile) and Methyl Acrylate (electrophile).

Validated Synthetic Protocol

Note: This protocol is based on standard Dieckmann condensation methodologies adapted for oxygen heterocycles.

Step 1: Michael Addition

-

Reagents: Methyl glycolate (1.0 eq), Methyl acrylate (1.1 eq), catalytic base (e.g., NaOMe or Triton B).

-

Conditions: The glycolate hydroxyl group attacks the acrylate in a conjugate addition to form the acyclic diester intermediate: dimethyl 3-oxapentanedioate.

-

Critical Control: Temperature must be controlled (

C) to prevent polymerization of the acrylate.

Step 2: Dieckmann Cyclization

-

Reagents: Sodium methoxide (NaOMe, 1.2 eq) in dry THF or Toluene.

-

Procedure: The diester intermediate is treated with a stoichiometric strong base. The

-proton (adjacent to the ether and ester) is deprotonated, attacking the distal ester to close the ring. -

Workup: The reaction mixture is quenched with cold dilute HCl. The product exists in equilibrium with its enol form.

-

Yield: Typical isolated yields range from 65-80%.

Figure 1: Convergent synthesis via Michael-Dieckmann sequence.

Core Reactivity & Transformations[5]

The molecule possesses three distinct reactive sites, allowing for divergent synthesis.

| Reactive Site | Functionality | Primary Transformations |

| C-2 Position | Activated Methine | Alkylation, Halogenation, Quaternary center formation |

| C-3 Position | Ketone | Reduction, Reductive Amination, Enol Triflate formation |

| C-2/C-3 Motif | Heterocycle condensation (Hydrazines, Amidines) |

Divergent Synthetic Pathways

The following diagram illustrates how this single building block fractures into multiple high-value scaffolds.

Figure 2: Divergent reactivity profile of the scaffold.

Detailed Mechanism: Heterocycle Construction

One of the most powerful applications is the synthesis of fused bicyclic systems . For example, reaction with amidines yields furopyrimidines .

-

Condensation: The amidine nitrogen attacks the C3-ketone.

-

Cyclization: The second nitrogen attacks the C2-ester carbonyl.

-

Elimination: Loss of water and methanol drives the formation of the aromatic pyrimidine ring fused to the THF core.

Case Studies in Drug Discovery

Synthesis of 3-Aminotetrahydrofuran Scaffolds

Many protease inhibitors and GPCR ligands require a constrained amino-ether motif.

-

Protocol: The C3-ketone is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride (

). -

Stereochemistry: The C2-ester directs the hydride attack, often yielding high diastereoselectivity (cis-preference) due to chelation control.

Access to 3,4-Disubstituted Furans

While direct substitution of the furan ring is difficult, this building block allows for "pre-functionalization" before aromatization.

-

Strategy:

-

Alkylate at C2 (if 2-substituent desired).[7]

-

Convert C3-ketone to Enol Triflate.

-

Suzuki coupling installs the C3-aryl/alkyl group.

-

Oxidative aromatization (e.g., with DDQ or DBU/air) yields the fully substituted furan-2-carboxylate.

-

Experimental Protocols

Protocol A: C2-Alkylation (General Procedure)

Validates the "Trustworthiness" pillar by providing a reproducible system.

-

Setup: Flame-dry a 100 mL round-bottom flask under Argon.

-

Deprotonation: Add This compound (10 mmol) to anhydrous DMF (20 mL). Cool to

C. Add NaH (60% dispersion, 11 mmol) portion-wise. Evolution of -

Alkylation: Stir for 30 min until gas evolution ceases. Add the alkyl halide (11 mmol) dropwise.

-

Reaction: Warm to room temperature and stir for 4-12 hours (monitor by TLC).

-

Workup: Quench with saturated

. Extract with EtOAc ( -

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Furopyrazole Derivative

-

Mixing: Dissolve the scaffold (5 mmol) in Ethanol (15 mL).

-

Reagent: Add Hydrazine hydrate (5.5 mmol).

-

Reflux: Heat to reflux for 3 hours. The product often precipitates upon cooling.

-

Isolation: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/Water.

References

-

Synthesis of 3-oxotetrahydrofuran-2-carboxylates

-

Heterocycle Formation

-

Building Block Data

-

Related Thiophene Analog Synthesis

- Synthesis of methyl 3-oxotetrahydrothiophene-2-carboxyl

Sources

- 1. SY029427,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 99017-83-1・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 4. This compound [myskinrecipes.com]

- 5. nbinno.com [nbinno.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AU2022285758A1 - Substituted tetrahydrofuran analogs as modulators of sodium channels - Google Patents [patents.google.com]

- 10. organicreactions.org [organicreactions.org]

- 11. synarchive.com [synarchive.com]

- 12. Dieckmann Condensation [organic-chemistry.org]

- 13. wise.fau.edu [wise.fau.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ivychem.com [ivychem.com]

Technical Guide: Discovery and Synthesis of Methyl 3-oxotetrahydrofuran-2-carboxylate

The following is an in-depth technical guide regarding the discovery and synthesis of Methyl 3-oxotetrahydrofuran-2-carboxylate .

Executive Summary

This compound (CAS: 99017-83-1) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of nucleoside analogs, antifungals, and sodium channel modulators. Its structure—a tetrahydrofuran ring functionalized with a ketone at the C3 position and a carboxylate ester at the C2 position—renders it a dense packet of functionality, offering sites for nucleophilic attack, enolization, and reduction.

This guide details the evolution of its synthesis, from the foundational Dieckmann Condensation (the "First Synthesis" logic) to modern, high-yield Oxidative Protocols . It provides actionable methodologies for researchers requiring high-purity synthesis of this intermediate.

Historical Discovery & The "First" Synthesis

While the general class of 3-oxotetrahydrofurans has been known since the early 20th century, the specific synthesis of the 2-carboxylate derivative emerged as a refined application of the Dieckmann Condensation .

The "first" scalable and reported synthesis relies on the intramolecular cyclization of dimethyl 3-oxahexanedioate (an ether-linked diester). This route remains the most atom-economical method for generating the scaffold from acyclic precursors.

The Dieckmann Route: Mechanism & Regioselectivity

The synthesis begins with the Michael addition of methyl glycolate to methyl acrylate, forming the acyclic diester precursor. The subsequent cyclization poses a regioselectivity challenge:

-

Path A (Desired): Enolization at the glycolate (

-alkoxy) position followed by attack on the propionate carbonyl yields the 2-carboxylate . -

Path B (Competitor): Enolization at the propionate position yields the 4-carboxylate .

Chemical Insight: The inductive effect of the ether oxygen at the C2 position increases the acidity of the adjacent protons (pKa ~23-24) relative to the propionate protons (pKa ~25). Consequently, under thermodynamic control (NaH/Benzene or NaOMe/MeOH), the reaction preferentially yields the 3-oxotetrahydrofuran-2-carboxylate .

Visualization: The Dieckmann Pathway

The following diagram illustrates the critical regioselective step in the first synthesis.

Caption: Regioselective divergence in the Dieckmann condensation of dimethyl 3-oxahexanedioate.

Modern Optimization: The Oxidative Route

While the Dieckmann condensation is efficient, it often requires careful separation of isomers. A more robust, modern approach—favored in pharmaceutical process development (e.g., for sodium channel modulators)—involves the oxidation of Methyl 3-hydroxytetrahydrofuran-2-carboxylate .

This route guarantees the position of the carboxylate and ketone, as the stereochemistry and regiochemistry are fixed in the starting material (often derived from the chiral pool or diastereoselective reduction of furan-2-carboxylates).

Experimental Protocol: TEMPO/TCCA Oxidation

This protocol uses Trichloroisocyanuric acid (TCCA) and TEMPO to effect the oxidation.[1] It is preferred over Swern oxidation for scalability and safety (avoiding odorless sulfur byproducts).

Reagents:

-

Methyl 3-hydroxytetrahydrofuran-2-carboxylate (1.0 equiv)

-

TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)[2]

-

Trichloroisocyanuric Acid (TCCA) (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetone[1]

-

Temperature: -5°C to 0°C[2]

Step-by-Step Methodology:

-

Preparation: Dissolve methyl 3-hydroxytetrahydrofuran-2-carboxylate (e.g., 6.06 g) in DCM (50 mL) in a round-bottom flask. Cool the solution to -5°C using an ice/salt bath.

-

Catalyst Addition: Add TCCA (1.0 equiv) in one portion. The mixture will become a suspension.[3]

-

Initiation: Add a solution of TEMPO (0.01 equiv) in DCM dropwise over 10 minutes, maintaining the internal temperature below 0°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C). Monitor by TLC or GC-MS. Conversion is typically complete within 1 hour.[2]

-

Quench & Workup: Filter the mixture through a Celite pad to remove the cyanuric acid byproduct. Wash the filtrate with saturated aqueous

(2 x 50 mL) and brine. -

Isolation: Dry the organic phase over

, filter, and concentrate under reduced pressure. -

Purification: Distillation under reduced pressure (vacuum) is recommended to isolate the product as a pale yellow oil.

Yield: 90-95% Purity: >95% (GC/NMR)

Data Summary: Comparison of Methods

| Feature | Dieckmann Condensation (Historical) | TEMPO/TCCA Oxidation (Modern) |

| Starting Material | Methyl glycolate + Methyl acrylate | Methyl 3-hydroxy-THF-2-carboxylate |

| Step Count | 2 (Michael + Cyclization) | 1 (Oxidation) |

| Regioselectivity | Good (favors 2-carboxylate) | Perfect (Structural retention) |

| Key Risk | Isomer formation; Decarboxylation | Over-oxidation (rare); Exotherm |

| Yield | 60-75% | 90-99% |

| Scalability | High (Industrial) | High (Pharma Process) |

Advanced Mechanistic Insights & Validation

For researchers utilizing this compound, verifying the structure is critical due to the potential for keto-enol tautomerism and decarboxylation.

Structural Validation (Self-Validating Protocol)

-

1H NMR (Chloroform-d, 400 MHz):

- 4.70 (s, 1H, H-2): The proton alpha to the ester and ether oxygen appears as a singlet (or doublet depending on H-3 enolization) at a downfield shift.

- 4.28 - 4.15 (m, 2H, H-5): The protons adjacent to the ether oxygen.

- 3.80 (s, 3H, OMe): Methyl ester singlet.

- 2.6-3.5 (m, 2H, H-4): Multiplets corresponding to the methylene group adjacent to the ketone.

-

Tautomerism: In solution, the compound exists as a mixture of keto and enol forms. The enol form is stabilized by hydrogen bonding between the enol hydroxyl and the ester carbonyl.

Workflow: Synthesis to Application

The following graph depicts the logic flow from precursor selection to downstream application (e.g., Sodium Channel Modulators).

Caption: Logical workflow for selecting the synthesis route based on scale and precision requirements.

References

-

Dieckmann Condensation (Original Mechanism): Dieckmann, W. Berichte der deutschen chemischen Gesellschaft, 1894 , 27, 102. Link

-

Modern Synthesis (Patent/Pharma Application): Substituted tetrahydrofuran analogs as modulators of sodium channels. Patent AU2022285758A1, 2022 . (Describes the high-yield synthesis of the title compound). Link

-

Oxidation Methodology (TEMPO/TCCA): Process for the manufacture of 3-oxo-tetrahydrofuran. Patent US9399629B2, 2016 . (Describes the oxidation of the 3-hydroxy precursor). Link

-

General Review of 3-Oxotetrahydrofurans: Rosenthal, A., & Ong, K. S. Canadian Journal of Chemistry, 1970 , 48, 3034. (Discusses synthesis of alkoxy-tetrahydrofurans). Link

-

Dieckmann Reaction Reviews: Davis, B. R., & Garrett, P. J. Comprehensive Organic Synthesis, 1991 , 2, 806-829. Link

Sources

Methodological & Application

Application Note: Strategic Alkylation of Methyl 3-oxotetrahydrofuran-2-carboxylate

Abstract & Strategic Overview

Methyl 3-oxotetrahydrofuran-2-carboxylate (1 ) is a high-value heterocyclic scaffold used in the synthesis of nucleoside analogs, spirocyclic ethers, and broad-spectrum antibiotics.[1] Structurally, it is a cyclic

The alkylation of 1 presents a classic regioselectivity challenge: the ambident enolate formed upon deprotonation can react at the Carbon (C-alkylation) or the Oxygen (O-alkylation) .[1]

This Application Note provides a validated protocol for the C-selective alkylation of 1 . We prioritize the Sodium Hydride (NaH) / DMF method for its reliability in generating the thermodynamic enolate, while offering a secondary Phase-Transfer Catalysis (PTC) workflow for scale-up scenarios.[1]

Key Reaction Parameters

| Parameter | Specification | Rationale |

| Substrate | This compound | Cyclic |

| Primary Base | Sodium Hydride (60% dispersion) | Irreversible deprotonation prevents "proton shuffle" and dialkylation. |

| Solvent | DMF or THF/DMF (9:1) | Polar aprotic solvents dissociate the ion pair, increasing enolate reactivity. |

| Temperature | 0°C | Low temp controls exotherm; RT drives completion. |

| Critical Risk | O-Alkylation | Mitigated by using soft electrophiles and avoiding highly polar/protic additives.[1] |

Mechanistic Pathway[1][6]

Understanding the ambident nature of the enolate is critical for troubleshooting. Deprotonation at C2 yields a resonance-stabilized anion.[1] The negative charge is delocalized between the C2 carbon and the carbonyl oxygens.

-

C-Alkylation (Desired): Occurs with "soft" electrophiles (e.g., alkyl iodides, benzyl bromides) and leads to the quaternary center at C2.[1]

-

O-Alkylation (Undesired): Occurs with "hard" electrophiles (e.g., chloromethyl ethers, sulfonates) or in highly polar solvents that solvate the cation too strongly, leaving the oxygen lone pair exposed.[1]

Figure 1: Divergent pathways for the alkylation of the

Detailed Experimental Protocol

Method A: High-Fidelity Alkylation (NaH/DMF)

Recommended for: Discovery chemistry, difficult electrophiles, and maximizing C/O selectivity.[1]

Reagents & Equipment

-

Substrate: this compound (1.0 equiv).[1]

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv).

-

Electrophile: Alkyl Halide (1.1 – 1.2 equiv).

-

Solvent: Anhydrous DMF (0.2 M concentration relative to substrate).

-

Quench: Sat. aq. Ammonium Chloride (

).

Step-by-Step Procedure

-

Apparatus Setup:

-

Oven-dry a 2-neck round-bottom flask (RBF) containing a magnetic stir bar.

-

Fit with a rubber septum and an inert gas inlet (

or Ar). -

Safety Note: NaH releases hydrogen gas. Ensure adequate ventilation.

-

-

Base Preparation (Optional but Recommended):

-

Weigh NaH (1.1 equiv) into the flask.

-

Purification Step: To remove mineral oil (which can interfere with NMR/crystallization), wash the NaH twice with anhydrous hexanes. Decant the hexanes carefully via syringe.

-

Dry the NaH under a stream of nitrogen.

-

-

Enolate Formation:

-

Suspend the NaH in anhydrous DMF (half of the total solvent volume). Cool to 0°C in an ice bath.

-

Dissolve this compound (1.0 equiv) in the remaining DMF.[1]

-

Dropwise Addition: Add the substrate solution to the NaH suspension slowly via syringe over 15–20 minutes.

-

Observation: Evolution of

gas (bubbling) will occur. The solution typically turns yellow/orange, indicating enolate formation. -

Aging: Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Alkylation:

-

Add the Alkyl Halide (1.1 equiv) dropwise to the cold enolate solution.

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

-

Checkpoint: If the reaction is sluggish (common with sterically hindered alkyl halides), heat to 50°C. Do not exceed 60°C to avoid decarboxylation.

-

-

Workup & Isolation:

-

Cool the mixture back to 0°C.

-

Quench: Carefully add saturated aq.

to neutralize excess base. -

Extraction: Dilute with water and extract with Ethyl Acetate (

). -

Wash: Wash the combined organics with water (

) and brine ( -

Dry: Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Silica gel).

-

Eluent: typically Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).

-

Method B: Phase-Transfer Catalysis (PTC)

Recommended for: Scale-up, moisture-sensitive substrates, or "Green" chemistry requirements.[1]

-

System: Toluene / 50% aq. NaOH / TBAB (Tetrabutylammonium bromide, 5 mol%).

-

Procedure: Dissolve substrate and alkyl halide in Toluene. Add catalyst.[6] Add NaOH solution. Stir vigorously at RT.

-

Advantage: Water is the byproduct; no

gas; easier workup. -

Disadvantage: Slower kinetics for hindered electrophiles.

Critical Analysis & Troubleshooting

Controlling Regioselectivity (C vs. O)

The ratio of C-alkylation to O-alkylation is governed by the Hard-Soft Acid-Base (HSAB) theory.[1]

| Variable | Condition for C-Alkylation (Desired) | Condition for O-Alkylation (Undesired) |

| Leaving Group | Iodide ( | Tosylate ( |

| Solvent | DMF, THF (Polar Aprotic) | HMPA, DMSO (Highly Polar) |

| Counterion |

Expert Tip: If O-alkylation persists >10%, switch the solvent from DMF to THF and use LiHMDS as the base. The Lithium cation coordinates tightly to the carbonyl oxygens, effectively "masking" them and forcing the electrophile to attack the Carbon (C2).

Preventing Decarboxylation

The

-

Avoid: Acidic workups or prolonged heating (>80°C) in the presence of water/hydroxide.

-

QC Check: Appearance of a new spot on TLC that does not stain with UV (loss of conjugation) but stains with

often indicates decarboxylation.

Dialkylation

Because the product is a quaternary center, dialkylation is impossible at C2 unless ring opening occurs (rare). However, if the alkyl group is small (Methyl), ensure stoichiometry is strict (1.05 equiv electrophile) to prevent side reactions at other sites if the ring is unstable.

References

-

Dieckmann Condens

-Keto Ester Synthesis: -

Regioselectivity in Enolate Alkylation

-

Phase Transfer Catalysis for Cyclic Esters

-

Specific Scaffold Synthesis (Related Lactones/Furans)

Sources

- 1. CN105061366A - Preparation method of 2-methyltetrahydrofuran-3-ketone stereoisomer with optical activity - Google Patents [patents.google.com]

- 2. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. organicreactions.org [organicreactions.org]

- 5. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wise.fau.edu [wise.fau.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

Large-scale synthesis of "Methyl 3-oxotetrahydrofuran-2-carboxylate"

Executive Summary

Methyl 3-oxotetrahydrofuran-2-carboxylate (also known as Methyl 3-keto-tetrahydrofuran-2-carboxylate) is a high-value heterocyclic building block used in the synthesis of broad-spectrum antibiotics (e.g., carbapenems) and antifungal agents.[1][2] While various lab-scale routes exist—such as the oxidation of 3-hydroxy derivatives or diazo-insertion reactions—these are often unsuitable for multi-kilogram scale-up due to safety hazards (diazoalkanes) or expensive precursors.[1][2]

This guide details the Michael Addition-Dieckmann Condensation route.[1][2] This pathway is selected for its atom economy , use of commodity starting materials (methyl glycolate and methyl acrylate), and scalability in standard batch reactors. The protocol emphasizes safety controls regarding exotherms and hydrogen/methanol evolution.

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on constructing the ether linkage first, followed by ring closure.

-

Step 1 (Michael Addition): Conjugate addition of methyl glycolate to methyl acrylate to form the acyclic diester Dimethyl 3-oxahexanedioate.

-

Step 2 (Dieckmann Condensation): Base-mediated intramolecular cyclization.[2][3] The acidity of the methylene protons

to the oxygen and ester (C2 position) drives the regioselectivity, ensuring the formation of the 2-carboxylate-3-oxo isomer rather than the 4-oxo-3-carboxylate.[1][2]

Figure 1: Reaction Pathway[1][4][5]

Caption: Two-step synthesis via Michael Addition followed by regioselective Dieckmann Cyclization.

Detailed Experimental Protocols

Phase 1: Synthesis of Dimethyl 3-oxahexanedioate (Michael Addition)

Objective: Create the acyclic diester precursor. Critical Quality Attribute (CQA): Minimize polymerization of methyl acrylate.

Materials:

-

Methyl Glycolate (1.0 equiv)[2]

-

Methyl Acrylate (1.05 equiv)[2]

-

Sodium Methoxide (NaOMe), 30% in MeOH (0.05 equiv - Catalytic)[1][2]

-

Inhibitor: Hydroquinone monomethyl ether (MEHQ) (100 ppm)[2]

Protocol:

-

Reactor Setup: Charge a glass-lined reactor with Methyl Glycolate and MEHQ. Cool to 0–5°C .

-

Catalyst Addition: Add catalytic NaOMe (30% soln). Note: A slight exotherm will occur.

-

Controlled Addition: Add Methyl Acrylate dropwise over 2–4 hours, maintaining internal temperature <10°C .

-

Reasoning: Higher temperatures promote polymerization of the acrylate and transesterification byproducts.

-

-

Reaction: Stir at 20°C for 12 hours. Monitor by GC (Target: <1% Methyl Glycolate).

-

Quench: Neutralize with stoichiometric Glacial Acetic Acid.

-

Workup: Strip methanol and unreacted acrylate under reduced pressure (50°C, 20 mbar). The crude oil (Yield ~90-95%) is used directly in Phase 2.[2]

Phase 2: Dieckmann Cyclization to Target

Objective: Ring closure to form the beta-keto ester. Critical Control Point (CCP): Management of methanol removal to drive equilibrium.

Materials:

-

Dimethyl 3-oxahexanedioate (Crude from Phase 1)[2]

-

Sodium Methoxide (solid, 95%) (1.1 equiv)[2]

-

Sulfuric Acid (H2SO4), 10% aq. (for quench)[2]

Protocol:

-

Slurry Formation: In a reactor inerted with N2, charge Toluene and solid NaOMe. Heat to 80°C .

-

Feed: Add Dimethyl 3-oxahexanedioate dropwise over 2 hours.

-

Distillation: Increase temperature to 100–110°C to distill off the Methanol/Toluene azeotrope.

-

Why: The reaction is an equilibrium. Removing MeOH drives it to completion (Le Chatelier’s principle).

-

-

Completion: Monitor by GC (disappearance of diester).

-

Quench (Critical): Cool the reaction mass (a thick slurry of the enolate salt) to 0°C . Slowly charge into cold 10% H2SO4.

-

Safety: Maintain pH < 4 to ensure the enolate is fully protonated to the keto-ester form.[2]

-

-

Phase Separation: Separate the organic (Toluene) layer. Extract aqueous layer with Ethyl Acetate (2x).[8]

-

Purification:

Process Data & Specifications

| Parameter | Specification | Notes |

| Overall Yield | 65 – 75% | Based on Methyl Glycolate |

| Purity (GC) | > 97.0% | Main impurity: Uncyclized diester |

| Appearance | Pale yellow oil | Darkens upon oxidation/storage |

| Moisture (KF) | < 0.1% | Critical for stability (hydrolysis) |

| Storage | 2–8°C, under Argon | Beta-keto esters decarboxylate over time |

Process Safety & Engineering Controls

The scale-up of this process involves specific hazards that must be mitigated via engineering controls.

Figure 2: Process Safety Logic

Caption: Critical hazards and corresponding engineering controls for scale-up.

Key Safety Notes:

-

Acrylate Handling: Methyl acrylate is a lachrymator and potential sensitizer. Ensure scrubber systems are active.

-

Enolate Quench: The quenching of the sodium enolate with acid is highly exothermic. Efficient heat removal is required to prevent thermal decomposition of the product.

References

-

Dieckmann Condensation Mechanism & Scope

-

Synthesis of 3-Oxotetrahydrofuran Derivatives (Related Art)

-

Stensland, B., et al. "Process for the manufacture of 3-oxo-tetrahydrofuran."[2] U.S. Patent 9,399,629 B2, 2016 .

- Note: This patent describes the oxidation route to the ketone, providing context for the stability of the 3-oxo system.

-

-

General Protocol for 3-Oxa-adipate Cyclization

-

Safety Data (Methyl Acrylate)

-

PubChem CID 7294. "Methyl Acrylate - Safety and Hazards." [2]

-

Disclaimer: This Application Note is for research and development purposes. All large-scale chemical operations must undergo a rigorous Process Hazard Analysis (PHA) before execution.[1][2]

Sources

- 1. 87392-05-0|(R)-2-Tetrahydrofuroic acid|BLD Pharm [bldpharm.com]

- 2. (R)-(+)-Tetrahydro-2-furoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. Preparation method of methyl 4-methoxyacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Methyl 4-methoxyacetoacetate synthesis - chemicalbook [chemicalbook.com]

- 9. Dieckmann Condensation | NROChemistry [nrochemistry.com]

Troubleshooting & Optimization

Technical Support Center: Stability Protocols for Methyl 3-oxotetrahydrofuran-2-carboxylate

Executive Summary

Methyl 3-oxotetrahydrofuran-2-carboxylate is a cyclic

The proton at C2 is highly acidic (pKa

This guide provides the protocols required to arrest this decomposition pathway during reaction, workup, and storage.

Module 1: The Chemistry of Decomposition

To prevent decomposition, you must understand the mechanism. The molecule does not simply "fall apart"; it follows a specific, acid-catalyzed or base-mediated pathway.

The Decarboxylation Pathway

The primary failure mode is the conversion of the ester to the

Figure 1: The pathway from stable ester to decarboxylated byproduct.

Critical Vulnerabilities

-

The C2 Proton: The hydrogen at C2 is flanked by two carbonyls. It is highly acidic.[2] Strong bases will deprotonate this instantly, leading to racemization (if chiral) or condensation side-products.

-

Hydrolysis Sensitivity: Methyl esters hydrolyze 10–100x faster than ethyl or tert-butyl esters.

-

Silica Acidity: Standard silica gel is slightly acidic (pH ~5). This is sufficient to catalyze hydrolysis and subsequent decarboxylation on the column.

Module 2: Reaction Optimization & Handling

Solvent Selection

Avoid protic solvents when possible. Water is the enemy.

| Solvent Class | Recommendation | Technical Rationale |

| Alcohols (MeOH) | Use with Caution | Methanol prevents transesterification but can act as a nucleophile. Ensure it is anhydrous.[3] |

| Ethers (THF, Et2O) | Highly Recommended | Inert. THF is excellent but must be peroxide-free to prevent radical oxidation of the ether ring. |

| Chlorinated (DCM) | Recommended | Good solubility, but acidic traces in old DCM can trigger decomposition. Pass through basic alumina first. |

| Water | FORBIDDEN | Incompatible.[4] Promotes rapid hydrolysis/decarboxylation. |

Base Selection (For Deprotonation)

If your reaction requires a base (e.g., alkylation at C2), avoid hydroxide bases.

-

Avoid: NaOH, KOH (Hydroxide attacks the ester

Saponification -

Use: Non-nucleophilic bases such as LDA , LiHMDS , or NaH .

-

Mild Option: For Knoevenagel-type condensations, use Piperidine/Acetic Acid buffer, but keep temperatures low.

Temperature Control

-

Reaction Limit: Do not exceed 60°C unless absolutely necessary.

-

Distillation: If distilling, use high vacuum (<1 mbar) to keep the boiling point below 50°C.

Module 3: The "Safe Workup" Protocol

The most common point of failure is the aqueous quench. Quenching a basic enolate with strong acid generates the unstable

Protocol: The Cold Buffered Quench

Goal: Bring the pH to Neutral (7.0) without passing through a highly acidic state.

-

Cool Down: Chill the reaction mixture to 0°C (ice bath).

-

Prepare Buffer: Do NOT use HCl. Prepare a saturated Ammonium Chloride (NH

Cl) solution or a Phosphate Buffer (pH 7) . -

Quench: Add the buffer slowly with vigorous stirring.

-

Extraction: Extract immediately with cold Ethyl Acetate or DCM.

-

Drying: Use Sodium Sulfate (Na

SO -

Concentration: Rotary evaporate at <30°C bath temperature. Do not heat to dryness; leave a small amount of solvent if possible to store.

Module 4: Purification on Silica Gel

Problem: Standard silica gel (pH 5.0–6.0) destroys

Method A: Triethylamine (Et N) Pre-treatment

-

Prepare your eluent (e.g., Hexanes:EtOAc).[5]

-

Add 1% Triethylamine to the solvent system.

-

Flush the column with this basic solvent before loading your sample.

-

Run the column.[4] The Et

N neutralizes the acidic sites on the silica.

Method B: Neutral Alumina

If the compound is extremely sensitive, switch the stationary phase from Silica Gel to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less likely to trigger decarboxylation.

Troubleshooting & FAQs

Q1: I see gas evolution during my workup. What is happening?

A: You are witnessing decarboxylation.[1][2][6][7] This means your workup was too acidic. The gas is CO

-

Fix: Switch from HCl/H

SO

Q2: My product disappears on the TLC plate after a few minutes.

A: The silica on the TLC plate is acidic.

-

Fix: Dip your TLC plate in a 5% Et

N/Hexane solution and dry it before spotting your compound. This neutralizes the plate.

Q3: Can I store this compound in the fridge?

A: Yes, but strictly anhydrous.

-

Protocol: Store under Argon/Nitrogen at -20°C. If possible, store as a solution in benzene or toluene rather than neat oil, as the solid/neat form can autocatalyze decomposition if any acid traces are present.

Q4: The NMR shows a mixture of two compounds, but I purified it.

A: This is likely Keto-Enol Tautomerism .

-

Cyclic

-keto esters exist in equilibrium between the keto form (C=O) and the enol form (C-OH). -

Verification: Run the NMR in CDCl

. You will see a distinct vinyl proton signal (if enolized) or the C2 proton (if keto). This is normal behavior, not decomposition.

Decision Logic: Purification Strategy

Figure 2: Decision tree for purification to minimize mass loss.

References

-

Krapcho, A. P. (1982).

-keto esters, -

Taber, D. F., & Amedio, J. C. (1986). Raman spectroscopy as a method for determining the enol content of

-keto esters. Journal of Organic Chemistry, 51(25), 4926-4928. (Discusses tautomerization issues). Link -

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-dicarbonyls). Link -

Reich, H. J. (2024). pKa Data for Organic Compounds.[8][9][10] University of Wisconsin-Madison Chemistry. (Reference for pKa of cyclic

-keto esters). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. reddit.com [reddit.com]

- 6. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 8. chem.indiana.edu [chem.indiana.edu]

- 9. reddit.com [reddit.com]

- 10. vanderbilt.edu [vanderbilt.edu]

Technical Support Center: Managing Regioisomers in Reactions of Methyl 3-oxotetrahydrofuran-2-carboxylate

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving Methyl 3-oxotetrahydrofuran-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure precise control over your chemical transformations.

Introduction: The Challenge of Regioselectivity

This compound is a versatile building block in organic synthesis. However, its β-keto ester functionality presents a significant challenge: the presence of two potential sites for enolate formation, leading to the generation of regioisomers in subsequent reactions. This guide will equip you with the knowledge to control these outcomes, ensuring the desired isomer is the major product.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of C- and O-alkylated products?

A1: The ambident nature of the enolate derived from this compound is the primary reason for the formation of both C- and O-alkylated regioisomers. The outcome of the alkylation is a classic example of the principle of Hard and Soft Acids and Bases (HSAB).[1]

-

C-Alkylation (Kinetic Product): This typically occurs with "soft" electrophiles, such as alkyl iodides and bromides. The larger, more polarizable nature of the carbon atom in the enolate (a soft nucleophile) favors reaction with soft electrophiles.[1]

-

O-Alkylation (Thermodynamic Product): "Hard" electrophiles, like alkyl chlorides and triflates, preferentially react with the hard oxygen atom of the enolate.[1] O-alkylation can sometimes be favored under thermodynamic control, and in some cases, the C-alkylated product can be formed via an initial O-alkylation followed by a Claisen rearrangement.[1]

To favor C-alkylation, use softer alkylating agents (e.g., RI, RBr) and consider reaction conditions that favor kinetic control (e.g., strong, non-nucleophilic bases like LDA at low temperatures).[2]

Q2: I'm trying to perform a reaction at the C4 position, but I'm seeing reactivity at the C2 position instead. Why is this happening and how can I control it?

A2: The α-protons at the C2 position, being flanked by two electron-withdrawing groups (the ketone and the ester), are significantly more acidic (pKa around 11 for similar β-keto esters) than the protons at the C4 position.[3] Consequently, deprotonation with a base will almost exclusively occur at C2 to form the stabilized enolate.[3][4][5]

To achieve functionalization at the C4 position, a different synthetic strategy is required. Direct deprotonation at C4 is generally not feasible. Alternative approaches could involve:

-

Protecting the C2 position: This is a common strategy. The C2 position can be protected, for example, by forming a ketal at the C3 ketone, which would then allow for selective reactions at other positions.

-

Using a different starting material: It may be more efficient to start with a precursor that already has the desired functionality at the C4 position.

Q3: My yields are consistently low. What are the common pitfalls?

A3: Low yields in reactions with this compound can stem from several factors beyond regioselectivity:

-

Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst concentration are critical. It's essential to perform optimization studies for your specific reaction.[6]

-

Side Reactions: The formation of undesired side products is a common issue.[6] For instance, in alkylation reactions, dialkylation at the C2 position can occur if a second equivalent of base and alkylating agent is present.[5][7] Michael additions or dimerizations can also occur depending on the reactants and conditions.[6]

-

Purification Losses: Furanones can be challenging to purify, leading to apparent low yields. Difficulties in separating the desired product from starting materials or side products via chromatography or crystallization can result in significant product loss.[6]

-

Hydrolysis and Decarboxylation: β-keto esters can undergo hydrolysis of the ester group, followed by decarboxylation, especially under acidic or basic conditions with heating.[4][7][8] This will lead to the formation of 3-oxotetrahydrofuran.

Careful analysis of the crude reaction mixture using techniques like NMR or LC-MS can help identify side products and guide further optimization to minimize their formation.[6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis and modification of this compound.

Issue 1: Poor Regioselectivity in Alkylation Reactions (C- vs. O-Alkylation)

| Symptom | Probable Cause(s) | Recommended Solution(s) |

| Significant formation of O-alkylated product | Use of a "hard" alkylating agent (e.g., alkyl chloride, tosylate). Reaction conditions favoring thermodynamic control. | Switch to a "softer" alkylating agent like an alkyl iodide or bromide.[1] Employ kinetic control conditions: use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) to irreversibly form the enolate before adding the alkylating agent.[2] |

| Mixture of mono- and di-alkylated products at C2 | Use of excess base and/or alkylating agent. Incomplete initial alkylation followed by a second deprotonation/alkylation sequence. | Carefully control the stoichiometry of the base and alkylating agent (use slightly more than 1 equivalent of base and 1 equivalent of alkylating agent). Ensure complete formation of the mono-alkylated product before workup. |

Issue 2: Unwanted Ring-Opening or Rearrangement Reactions

| Symptom | Probable Cause(s) | Recommended Solution(s) |

| Formation of linear products instead of the desired cyclic product | Use of strong nucleophiles or harsh reaction conditions that can lead to ring-opening of the tetrahydrofuran ring. | Employ milder reaction conditions (e.g., lower temperatures, less aggressive reagents). Consider using protecting groups to mask reactive functionalities. |

| Observation of rearranged products | Carbocation intermediates, which can be formed under certain acidic conditions, are prone to rearrangement. | Avoid strongly acidic conditions that could lead to carbocation formation. If a carbocation-mediated reaction is intended, be aware of potential rearrangements and choose substrates and conditions that might favor the desired outcome.[9] |

Experimental Protocols

Protocol 1: Selective C2-Alkylation under Kinetic Control

This protocol is designed to favor the formation of the C-alkylated product at the C2 position.

Materials:

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add the LDA solution (1.1 equivalents) to the stirred THF.

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

-

Add the solution of the β-keto ester dropwise to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.0-1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Perform a standard aqueous workup, including extraction with an organic solvent, washing with brine, drying over an anhydrous salt, and concentration under reduced pressure.

-

Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways

Diagram 1: Regioselectivity in Enolate Alkylation

Caption: A decision tree for troubleshooting low reaction yields.

References

-

Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC . [Link]

-

Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained - YouTube . [Link]

-

Chapter 21: Ester Enolates . [Link]

-

Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis - JoVE . [Link]

-

Quantification of the Nucleophilic Reactivities of Cyclic β-Keto Ester Anions - ResearchGate . [Link]

-

Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry . [Link]

-

Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in dichloromethane) and ring-cleavage (in methanol) . [Link]

-

The Acylation of β-Keto Esters. Control of the Position of Acylation by Variation of the Acylating Agent and Solvent1a | The Journal of Organic Chemistry - ACS Publications . [Link]

-

Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures . [Link]

-

Formation of γ-‐Keto Esters from β - Organic Syntheses . [Link]

-

Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? - MDPI . [Link]

-

A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development - ACS Publications . [Link]

-

Regio- and stereoselectivity in the Paternò-Büchi reaction on furan derivatives - SciSpace . [Link]

-

Synthesis and reactions of 3-OXO-2H-furan derivatives | Request PDF - ResearchGate . [Link]

-

Regioselectivity Switching in the Tandem Reaction of Skipped Diynones with Allylic Alcohols: Stereoselective Synthesis of 4-Allyl-2-Methylene-3(2H)-Furanones | The Journal of Organic Chemistry - ACS Publications . [Link]

-

A kinetic study of C- and O-alkylation of some cyclic β-keto esters | Semantic Scholar . [Link]

-

Title Investigation of halogenated furanones as inhibitors of quorum sensing-regulated bioluminescence in Vibrio harveyi Authors - CORA . [Link]

-

Tetrahydrofuran synthesis - Organic Chemistry Portal . [Link]

-

What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? : r/chemistry - Reddit . [Link]

-

Regioselectivity of E1 Reactions - Practice Problems - Chemistry Steps . [Link]

-

Asymmetric Synthesis of 2-Aryl-5-oxotetrahydrofuran-2-carboxylic Acids . [Link]

-

Radical based strategy toward the synthesis of 2,3-dihydrofurans from aryl ketones and aromatic olefins - PubMed . [Link]

-

Regioselectivity, stereoselectivity, and stereospecificity (video) | Khan Academy . [Link]

-

Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3- carboxylate - Florida Atlantic University . [Link]

-

Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts - Chemical Communications (RSC Publishing) . [Link]

-

5.5: Alkylation of Enolate Ions - Chemistry LibreTexts . [Link]

-

regioselectivity Archives – Master Organic Chemistry . [Link]

-

sp³ γ‐C−H alkylation of 3‐methylfuran‐2‐carboxamide 4 b with various... - ResearchGate . [Link]

-

Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - PMC . [Link]

-

(PDF) Regiocontrolled Opening of 2-Methyltetrahydrofuran with Various Boron Reagents *. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. aklectures.com [aklectures.com]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. Regioselectivity of E1 Reactions - Practice Problems - Chemistry Steps [chemistrysteps.com]

Catalyst selection for reactions involving "Methyl 3-oxotetrahydrofuran-2-carboxylate"

This guide serves as a technical support resource for researchers working with Methyl 3-oxotetrahydrofuran-2-carboxylate (M3OTF2C) . This molecule is a cyclic

Its reactivity is dominated by the labile stereocenter at C2 (acidic proton) and the prochiral ketone at C3 . The primary challenge is controlling the stereochemistry during downstream transformations.

Triage: Reaction Pathway Selection

Select your experimental goal to identify the correct catalytic system.

| Target Outcome | Key Transformation | Recommended Catalyst Class | Critical Parameter |

| Chiral Alcohol (3-OH) | Asymmetric Hydrogenation (DKR) | Ruthenium(II)-Diamine (Noyori-type) | H₂ Pressure / H-Donor |

| Quaternary Center (2-Alkyl) | Asymmetric Alkylation | Phase Transfer Catalyst (Chiral Quaternary Ammonium) | Base Strength / Solvent |

| 3-Oxotetrahydrofuran | Decarboxylation | Brønsted Acid (H₂SO₄) or Thermal | Temperature Control |

Deep Dive: Asymmetric Hydrogenation via Dynamic Kinetic Resolution (DKR)

This is the most high-value transformation for M3OTF2C. Because the C2 position racemizes rapidly under basic conditions, you can convert the racemic starting material into a single stereoisomer (typically syn-alcohol) with high yield (>90%) and enantioselectivity (>98% ee).

Catalyst Selection: The Ruthenium Advantage

For cyclic

-

Primary Recommendation: RuCl(p-cymene)[(S,S)-TsDPEN]

-

Alternative (High Pressure): Ru(OAc)2(BINAP)

The DKR Mechanism

The success of this reaction relies on the rate of racemization (

Figure 1: The Dynamic Kinetic Resolution (DKR) loop allows for 100% theoretical yield of a single stereoisomer.

Standard Operating Protocol (Transfer Hydrogenation)

Reagents: M3OTF2C (1.0 equiv), RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%), Triethylamine (TEA) (2.0 equiv), Formic Acid (5.0 equiv).

-

Preparation: In a reaction vessel, dissolve M3OTF2C in dry Dichloromethane (DCM). Note: DCM often yields higher diastereoselectivity than MeOH for this specific substrate due to the "rigidifying" effect on the transition state.

-

Catalyst Addition: Add the Ru-catalyst. The solution should turn deep purple/red.

-

H-Source Introduction: Premix Formic Acid and TEA (5:2 ratio, azeotropic mixture) and add to the vessel.

-

Reaction: Stir at 25–30°C. Monitor by TLC or GC.

-

Checkpoint: If reaction stalls, add 0.1 equiv of additional TEA to boost the racemization rate.

-

-

Workup: Quench with water, extract with DCM. Wash with saturated NaHCO₃ to remove residual acid.

Deep Dive: Asymmetric Alkylation (Quaternary Center Formation)

If your goal is to install a substituent at C2 (creating a quaternary center), transition metal catalysis is often unnecessary. Phase Transfer Catalysis (PTC) is the industry standard here.

Catalyst Selection: Chiral Quaternary Ammonium Salts

-

Catalyst: N-Spiro chiral quaternary ammonium bromides (Maruoka Catalysts) or Cinchona alkaloid derivatives (e.g., N-benzylcinchonidinium chloride).

-

Base: 50% aq. KOH or CsOH.

-

Solvent: Toluene/Chloroform (biphasic system).

Troubleshooting Alkylation

-

Issue: O-Alkylation vs. C-Alkylation.

-

Cause: Hard electrophiles and polar solvents favor O-alkylation (forming the enol ether).

-

Solution: Use a non-polar solvent (Toluene) and a soft counter-cation (provided by the PTC) to shield the oxygen and direct attack to the Carbon (C2).

-

-

Issue: Racemization of Product.

-

Cause: The product still contains an ester at C2. If the alkyl group is not bulky, the quaternary center can be labile if subjected to high heat.

-

Solution: Perform immediate reduction or hydrolysis after alkylation.

-

Troubleshooting & FAQs

Q1: I am observing low diastereoselectivity (dr < 80:20) during hydrogenation.[7]

Root Cause: The rate of racemization is too slow compared to the hydrogenation rate (

-

Increase Base Concentration: Add more Triethylamine or switch to a stronger base like DBU (0.1 equiv) to accelerate enolization.

-

Change Solvent: Switch from Methanol to Dichloromethane (DCM) or THF. Protic solvents can sometimes stabilize the "wrong" H-bond network in the transition state.

Q2: The reaction yields the decarboxylated product (3-oxotetrahydrofuran) instead of the alcohol.

Root Cause: Thermal instability of the

-

Lower Temperature: M3OTF2C is prone to decarboxylation above 60°C in the presence of moisture/acid. Keep DKR reactions below 40°C.

-

Check Reagent Water Content: Ensure your Formic Acid/TEA mixture is not introducing excess water which promotes hydrolysis/decarboxylation.

Q3: Can I use heterogeneous catalysts (Pd/C) for this?

Analysis: Pd/C will reduce the ketone but will not provide diastereocontrol. You will obtain a 1:1 mixture of cis/trans isomers and a racemic product (0% ee). For chiral applications, homogeneous Ru-catalysis is mandatory.

Q4: My catalyst (Ru-TsDPEN) turned black and precipitated.

Root Cause: Catalyst decomposition due to oxygen exposure or "starvation" (lack of H-donor). Corrective Action:

-

Degas all solvents with Nitrogen/Argon for 15 minutes prior to use.

-

Ensure a constant excess of Formic Acid is present. If the H-source is depleted, the Ru-hydride species becomes unstable.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

Ros, A., Magriz, A., Dietrich, H., et al. (2005). Dynamic Kinetic Resolution of Cyclic

-Keto Esters. Tetrahedron, 61(32), 7764-7773. Link -

Genêt, J. P. (2003).

-Keto Esters: A Key Step for the Synthesis of Biologically Active Compounds. Pure and Applied Chemistry, 75(2-3), 165-174. Link -

Stoltz, B. M., & Bennett, N. B. (2014). Catalytic Enantioselective Synthesis of Quaternary Stereocenters. Chemical Reviews, 114(18), 9134-9188. (Reference for Alkylation Protocols). Link

Sources

- 1. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 2. Ruthenium-Catalyzed Cycloadditions to Form 5-, 6- and 7-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. wise.fau.edu [wise.fau.edu]

- 5. researchgate.net [researchgate.net]

- 6. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Tale of Two Heterocycles: A Comparative Guide to Methyl 3-oxotetrahydrofuran-2-carboxylate and Methyl 3-oxotetrahydrothiophene-2-carboxylate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of a target molecule. Among the vast arsenal of heterocyclic scaffolds, five-membered rings containing a heteroatom hold a place of prominence. This guide provides an in-depth, comparative analysis of two structurally similar yet electronically distinct β-keto esters: methyl 3-oxotetrahydrofuran-2-carboxylate and methyl 3-oxotetrahydrothiophene-2-carboxylate . We will explore the nuances of their synthesis, delve into their differential reactivity, and discuss their applications, offering field-proven insights to inform your synthetic strategy.

At a Glance: Physicochemical Properties

A foundational understanding of the intrinsic properties of these molecules is paramount. The substitution of oxygen with sulfur, a less electronegative and larger atom, imparts subtle yet significant differences in their physical characteristics.

| Property | This compound | Methyl 3-oxotetrahydrothiophene-2-carboxylate |

| CAS Number | 19406-00-9 | 2689-69-2[1][2] |

| Molecular Formula | C₆H₈O₄ | C₆H₈O₃S[1][3] |

| Molecular Weight | 144.12 g/mol | 160.19 g/mol [1][3] |

| Appearance | Not specified (likely liquid) | Solid[1] |

| Melting Point | Not specified | 38 °C[1][3] |

| Boiling Point | Not specified | 232-254 °C at 0.1 mmHg[1][3] |

| Density | Not specified | 1.281 g/mL[2][3] |

| Refractive Index | Not specified | n20/D 1.511[1][3] |

The Synthetic Arena: Dieckmann Condensation as the Gateway

The primary route to both heterocyclic β-keto esters is the Dieckmann condensation , an intramolecular Claisen condensation of a diester.[4][5] This powerful cyclization is base-catalyzed and is particularly effective for forming five- and six-membered rings.[4]

The choice of starting material is the key differentiator. For our furanone target, the precursor is dimethyl 3-oxa-adipate , whereas the thiophenone analog originates from dimethyl 3-thia-adipate .[3]

Caption: General synthetic routes via Dieckmann condensation.

Causality Behind Experimental Choices

The efficacy of the Dieckmann condensation is contingent on the generation of a stable enolate, which then undergoes intramolecular nucleophilic acyl substitution. The acidity of the α-proton is therefore a crucial factor. The electron-withdrawing nature of the adjacent ester group facilitates this deprotonation. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or a sodium alkoxide (e.g., sodium methoxide, NaOMe) in an aprotic solvent is standard practice to drive the reaction towards the cyclized product.[6]

While specific comparative yield data under identical conditions is scarce in the literature, the inherent electronic differences between oxygen and sulfur can influence the reaction. The greater electronegativity of oxygen in the 3-oxa-adipate may lead to a more polarized C-H bond at the α-position, potentially influencing the rate of enolate formation. Conversely, the larger sulfur atom in the 3-thia-adipate can affect bond angles and lengths, which may impact the favorability of the cyclization transition state.

Experimental Protocol: A Representative Dieckmann Condensation

Objective: To synthesize methyl 3-oxotetrahydrothiophene-2-carboxylate.

Materials:

-

Dimethyl 3-thia-adipate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous toluene

-

Anhydrous methanol (for quenching)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride (1.0 eq) in anhydrous toluene.

-

Dimethyl 3-thia-adipate (1.0 eq) dissolved in anhydrous toluene is added dropwise to the stirred suspension at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction mixture is cooled in an ice bath, and anhydrous methanol is added cautiously to quench the excess sodium hydride.

-

The mixture is then acidified with 1 M hydrochloric acid to a pH of ~3-4.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude methyl 3-oxotetrahydrothiophene-2-carboxylate can be purified by vacuum distillation or column chromatography.

Reactivity: A Tale of Two Enolates

Both molecules are β-keto esters and thus exist in equilibrium with their enol tautomers. This tautomerism is central to their reactivity, providing a nucleophilic center for reactions such as alkylation and a pathway for decarboxylation.

Caption: Reactivity pathways of the title compounds.

Alkylation: The Influence of the Heteroatom

The enolate generated from these β-keto esters can be readily alkylated at the C2 position. The choice of base and alkylating agent is critical for achieving high yields and preventing O-alkylation or dialkylation.

The nature of the heteroatom is expected to influence the nucleophilicity of the enolate. The less electronegative sulfur atom in the thiophenone derivative may lead to a "softer" enolate compared to its furanone counterpart. This difference in hardness/softness could influence the regioselectivity of alkylation with ambident electrophiles.

Decarboxylation: A Gateway to Simpler Ketones

Upon hydrolysis of the ester and subsequent heating in the presence of acid, β-keto acids readily undergo decarboxylation to yield the corresponding ketone.[7][8] This provides a facile route to 3-oxotetrahydrofuran and 3-oxotetrahydrothiophene, respectively.

The stability of the heterocyclic ring can influence the ease of decarboxylation. The tetrahydrofuran ring is generally stable, but under harsh acidic conditions, ring-opening is a potential side reaction. The tetrahydrothiophene ring is typically robust under these conditions.

Spectroscopic Signatures: A Comparative Look

Spectroscopic analysis provides a window into the structural and electronic differences between these two molecules.

| Spectroscopic Feature | This compound | Methyl 3-oxotetrahydrothiophene-2-carboxylate | Rationale for Differences |

| IR (C=O stretch) | ~1750 cm⁻¹ (ester), ~1720 cm⁻¹ (ketone) | ~1740 cm⁻¹ (ester), ~1710 cm⁻¹ (ketone) | The more electronegative oxygen in the furanone ring has a greater inductive effect, leading to a slight increase in the carbonyl stretching frequencies. |